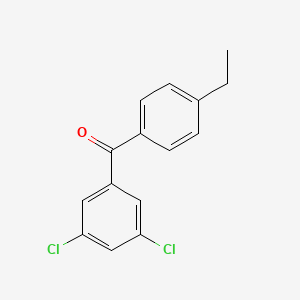

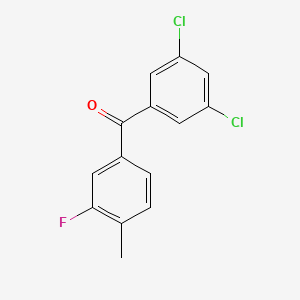

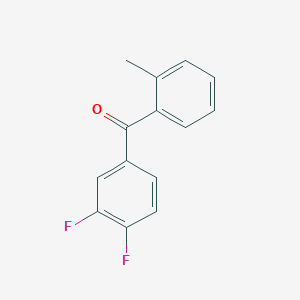

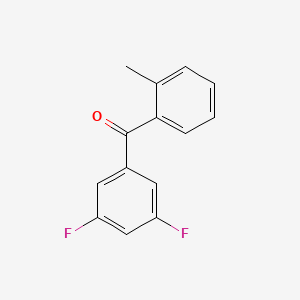

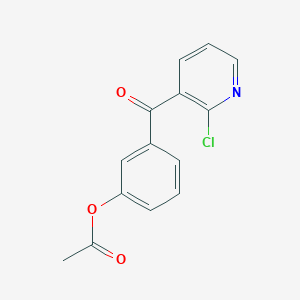

3-(3-Acetoxybenzoyl)-2-chloropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxybenzoic acid (3-ABA), a meta-substituted benzoic acid, is an isomer of aspirin . It can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has been reported .

Synthesis Analysis

The synthesis of 3-ABA involves the reaction of 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .Molecular Structure Analysis

The molecular formula of 3-ABA is CH3CO2C6H4CO2H . It has a molecular weight of 180.16 .Physical And Chemical Properties Analysis

3-ABA has a melting point of 131-134 °C (lit.) . It is a white powder stored in dry conditions at room temperature .Applications De Recherche Scientifique

Synthesis of Novel Compounds and Fluorescent Probes Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from similar compounds, which function as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This indicates a potential application of 3-(3-Acetoxybenzoyl)-2-chloropyridine in creating compounds useful for environmental monitoring and analytical chemistry (Shao et al., 2011).

Antibacterial and Antifungal Activities Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, including those similar to 3-(3-Acetoxybenzoyl)-2-chloropyridine, and assessed their antibacterial and antifungal activities. The study suggests that derivatives of 3-(3-Acetoxybenzoyl)-2-chloropyridine may have applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Photo-Oxidation Processes in Organic Chemistry Research by Qamar, Muneer, and Bahnemann (2005) on the photocatalysed reaction of organic systems, including compounds similar to 3-(3-Acetoxybenzoyl)-2-chloropyridine, highlights the potential application in studying photo-oxidation processes. This has implications for understanding and developing photochemical reactions in organic synthesis (Qamar et al., 2005).

Catalysis and Chemical Synthesis Studies on palladium complexes, such as those by Aktaş et al. (2018), involving chloropyridine ligands, suggest that 3-(3-Acetoxybenzoyl)-2-chloropyridine derivatives could be relevant in catalysis, particularly in reactions like Sonogashira cross-coupling in aqueous media. This points to its potential role in facilitating organic synthesis and chemical transformations (Aktaş et al., 2018).

Synthesis of Antiviral Agents Research by Cundy et al. (1997) on the synthesis of imidazo[4,5-b]pyridine derivatives from chloropyridines, which is structurally related to 3-(3-Acetoxybenzoyl)-2-chloropyridine, indicates potential applications in developing antiviral agents. The study suggests these compounds could be effective against various viruses, highlighting the chemical's relevance in medicinal chemistry (Cundy et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

[3-(2-chloropyridine-3-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVDFVOIAWEBNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642177 |

Source

|

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetoxybenzoyl)-2-chloropyridine | |

CAS RN |

898786-38-4 |

Source

|

| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.